molecular formula C44H50N4O2+2 B1664504 Alcuronium CAS No. 23214-96-2

Alcuronium

Cat. No. B1664504
CAS RN: 23214-96-2
M. Wt: 666.9 g/mol
InChI Key: MUQUYTSLDVKIOF-CHJKCJHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alcuronium is an indole alkaloid of the curare family. A neuroblocker, it is often used in chloride form as an anesthesia adjuvant. It has a role as a muscle relaxant.
A non-depolarizing skeletal muscle relaxant similar to [tubocurarine]. It is used as an anesthesia adjuvant.
A non-depolarizing skeletal muscle relaxant similar to TUBOCURARINE. It is used as an anesthesia adjuvant.

Scientific Research Applications

1. Neuromuscular Blocking in Surgery Alcuronium has been studied for its role as a neuromuscular blocking agent in various surgical procedures. For instance, in day-case gynaecological surgery, it was compared with atracurium for its effectiveness in providing muscle relaxation suitable for intubation and surgery (Collins et al., 1983). Additionally, its use in maxillofacial surgery has been investigated to understand its pharmacodynamic and pharmacokinetic properties (Diefenbach et al., 1995).

2. Pharmacokinetics and Impurity Profile The pharmacokinetics of alcuronium, including its elimination and plasma concentration, have been a subject of study. For example, research into its impurity profile using capillary electrophoresis has been conducted to ensure the purity and safety of the drug (Wedig et al., 2002).

3. Interaction with Muscarinic Receptors Alcuronium's effects on muscarinic receptors have been extensively studied. It has been found to influence the binding of antagonists to muscarinic receptors, exhibiting both positive and negative allosteric interactions (Maass & Mohr, 1996). This interaction plays a critical role in its pharmacological effects.

4. Use in Specific Patient Populations Research has also been conducted on the use of alcuronium in specific patient populations, such as those undergoing renal transplantation (Kaushik et al., 1984), and in the elderly, examining its pharmacodynamics and how it differs from younger patients (Kent & Hunter, 1991).

5. Placental Transfer The transfer of alcuronium across the placenta has been a subject of study, providing insights into its safety and efficacy in maternal and fetal medicine (Thomas et al., 1969).

properties

CAS RN

23214-96-2

Product Name

Alcuronium

Molecular Formula

C44H50N4O2+2

Molecular Weight

666.9 g/mol

IUPAC Name

(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol

InChI

InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25-,34-26-/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-/m0/s1

InChI Key

MUQUYTSLDVKIOF-CHJKCJHBSA-N

Isomeric SMILES

C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2

SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16

Canonical SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16

Appearance

Solid powder

Other CAS RN

23214-96-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15180-03-7 (dichloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alcuronium
Alcuronium Chloride
Alcuronium Dichloride
Allnortoxiferine
Alloferin
Dialferine
Diallylnortoxiferine
Dichloride, Alcuronium
Dichloride, N,N'-Diallylnortoxiferinium
N,N'-Diallylnortoxiferinium Dichloride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Alcuronium
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Alcuronium
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Alcuronium
Reactant of Route 6
Alcuronium

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